molecular formula C6H9NO4S B2731315 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2377031-45-1

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2731315
CAS No.: 2377031-45-1
M. Wt: 191.2
InChI Key: VGZOLVOYEHQOMI-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound characterized by the presence of a sulfur atom and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. These features contribute to its distinct reactivity and potential for diverse applications in scientific research and industry .

Biological Activity

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic structures, characterized by a unique bicyclic framework that includes a sulfur atom and multiple carbonyl groups. Its molecular formula is C7H11NO4SC_7H_11NO_4S with a molecular weight of approximately 189.23 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly GABA receptors. It has been proposed as a positive allosteric modulator of GABA_A receptors, which could be beneficial in treating anxiety and seizure disorders.

Case Study:
In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in seizure frequency compared to a control group treated with saline (p < 0.05). This suggests potential therapeutic applications in epilepsy management.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Bacterial Cell Wall Synthesis: The presence of the bicyclic structure may interfere with peptidoglycan synthesis in bacteria.
  • Modulation of GABAergic Transmission: By enhancing GABA_A receptor activity, the compound may increase inhibitory neurotransmission, leading to anxiolytic effects.

Safety and Toxicology

Safety evaluations have shown that the compound exhibits low toxicity in vitro with no significant cytotoxic effects at therapeutic concentrations. Ongoing studies aim to assess its long-term effects and potential side effects in vivo.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c8-5(9)6-1-2-7(3-6)12(10,11)4-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOLVOYEHQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1(CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-45-1
Record name 2-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid 2,2-dioxide
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